5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE
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Overview
Description
5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminophenol to produce 5-chloro-2-hydroxybenzamide. The final step involves the coupling of this intermediate with 4-(5-chloro-2-hydroxybenzamido)phenol under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-{4-[4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOXY]PHENYL}-2-HYDROXYBENZAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-2-HYDROXYBENZAMIDE: Shares the chlorinated benzamide structure but lacks the extended phenoxyphenyl group.
4-(5-CHLORO-2-HYDROXYBENZAMIDO)PHENOL: Similar structure but with different functional groups.
Properties
IUPAC Name |
5-chloro-N-[4-[4-[(5-chloro-2-hydroxybenzoyl)amino]phenoxy]phenyl]-2-hydroxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Cl2N2O5/c27-15-1-11-23(31)21(13-15)25(33)29-17-3-7-19(8-4-17)35-20-9-5-18(6-10-20)30-26(34)22-14-16(28)2-12-24(22)32/h1-14,31-32H,(H,29,33)(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXPBWCSRZXXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)O)OC3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Cl2N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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